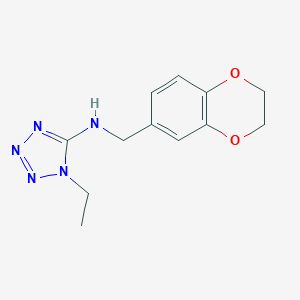![molecular formula C17H17NOS2 B276706 N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine](/img/structure/B276706.png)
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine, also known as TMA-2, is a synthetic hallucinogenic drug belonging to the amphetamine family. It was first synthesized in the 1970s and has gained popularity among recreational drug users. However, TMA-2 also has potential applications in scientific research due to its unique properties.
作用機序
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine acts as a partial agonist at the 5-HT2A receptor, a subtype of serotonin receptor. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. Activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, resulting in altered perception and mood.
Biochemical and Physiological Effects
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been shown to induce psychedelic effects such as visual and auditory hallucinations, altered time perception, and changes in thought processes. It has also been reported to cause physical effects such as increased heart rate, blood pressure, and body temperature. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been shown to have a long duration of action, with effects lasting up to 12 hours.
実験室実験の利点と制限
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has several advantages for use in scientific research. It has a well-defined chemical structure and can be easily synthesized and purified. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine also has a relatively low toxicity compared to other hallucinogens such as LSD. However, N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has limitations for use in lab experiments due to its potential for abuse and lack of selectivity for serotonin receptors.
将来の方向性
There are several potential future directions for research involving N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine. One area of interest is the development of selective agonists for specific serotonin receptors. Another area of research is the study of the long-term effects of N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine on the brain and behavior. Additionally, N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine could be used as a tool to study the role of serotonin in psychiatric disorders such as depression and anxiety.
合成法
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine is synthesized by reacting 2-thiophenemethanol with 4-(2-bromoethyl)thiophene in the presence of a base, followed by reaction with 4-(2-thienylmethoxy)benzaldehyde. The final product is purified through recrystallization and characterized using spectroscopic techniques.
科学的研究の応用
N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has been used in scientific research as a tool to study the serotonin system in the brain. It has been shown to bind to serotonin receptors and stimulate the release of serotonin, leading to altered perception and mood. N-[4-(2-thienylmethoxy)benzyl]-N-(2-thienylmethyl)amine has also been used as a model compound to study the structure-activity relationship of amphetamine derivatives.
特性
分子式 |
C17H17NOS2 |
|---|---|
分子量 |
315.5 g/mol |
IUPAC名 |
1-[4-(thiophen-2-ylmethoxy)phenyl]-N-(thiophen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C17H17NOS2/c1-3-16(20-9-1)12-18-11-14-5-7-15(8-6-14)19-13-17-4-2-10-21-17/h1-10,18H,11-13H2 |
InChIキー |
REIKWQGZPOKTKQ-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
正規SMILES |
C1=CSC(=C1)CNCC2=CC=C(C=C2)OCC3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[5-Bromo-2-(3-pyridinylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B276623.png)
![2-[({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methyl)amino]ethanol](/img/structure/B276624.png)
![N-(tert-butyl)-N-[4-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)benzyl]amine](/img/structure/B276625.png)
![3-[(4-Chlorocinnamyl)amino]-4-methoxybenzoic acid](/img/structure/B276627.png)
![3-{[4-(Allyloxy)benzyl]amino}-2-methylbenzoic acid](/img/structure/B276630.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-1H-1,2,4-triazol-3-amine](/img/structure/B276632.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-(1H-1,2,4-triazol-3-yl)amine](/img/structure/B276633.png)

![N-{[5-(2-chlorophenyl)furan-2-yl]methyl}-1-ethyl-1H-tetrazol-5-amine](/img/structure/B276638.png)
![N-{5-chloro-2-[(4-methylbenzyl)oxy]benzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B276639.png)
![N-(1-ethyl-1H-tetraazol-5-yl)-N-{3-[(4-methylbenzyl)oxy]benzyl}amine](/img/structure/B276640.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-(3,4-dimethoxyphenyl)ethanamine](/img/structure/B276641.png)
![4-{5-[(Cyclopentylamino)methyl]furan-2-yl}benzoic acid](/img/structure/B276644.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]ethanamine](/img/structure/B276646.png)